Rizatriptan N,N,N-Trimethylethanammonium Chloride, also known by its chemical name N,N,N-trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium chloride, is classified as a small molecule pharmaceutical compound. It is primarily utilized in the treatment of migraine headaches and belongs to the triptan class of medications, which are selective agonists of serotonin receptors, specifically the 5-HT1B and 5-HT1D receptors . The compound has a CAS number of 1030849-63-8 and a molecular formula of C₁₆H₂₂ClN₅, with a molecular weight of approximately 319.83 g/mol .
The synthesis of Rizatriptan N,N,N-Trimethylethanammonium Chloride involves several key steps typically centered around the construction of the indole framework and the introduction of the trimethylammonium group. While specific proprietary methods may not be publicly disclosed, general synthetic routes for similar compounds often include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of Rizatriptan N,N,N-Trimethylethanammonium Chloride features a complex arrangement characterized by:
The three-dimensional conformation allows for effective interaction with serotonin receptors, facilitating its mechanism as an agonist .
Rizatriptan N,N,N-Trimethylethanammonium Chloride participates in several chemical reactions relevant to its pharmacological action:
Rizatriptan acts as a selective agonist for serotonin receptors, specifically targeting the 5-HT1B and 5-HT1D subtypes. Its mechanism includes:
This dual action effectively alleviates migraine symptoms by addressing both vascular and neurogenic components .
Rizatriptan N,N,N-Trimethylethanammonium Chloride exhibits various physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Rizatriptan N,N,N-Trimethylethanammonium Chloride is primarily used in clinical settings for:
The compound is systematically named as N,N,N-trimethyl-2-[5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl]ethan-1-aminium chloride, reflecting its quaternary ammonium structure. This nomenclature adheres to IUPAC conventions by specifying the cationic nitrogen center (trimethylammonium) and the chloride counterion. Key synonyms include:
The core structure consists of three modular domains (Figure 1):
Table 1: Key Structural Parameters
Parameter | Value | Method of Determination |
---|---|---|
Molecular formula | C₁₆H₂₂N₅⁺·Cl⁻ | High-resolution MS |
Molecular weight | 319.83 g/mol | Elemental analysis |
Charge | +1 (cationic nitrogen) | Titration, NMR |
Characteristic FTIR bands | 3400 cm⁻¹ (indole N-H), 2500-2700 cm⁻¹ (ammonium C-N⁺), 1630 cm⁻¹ (triazole C=N) | Infrared spectroscopy |
Crystallographic data remains limited in public databases. However, analogous quaternary ammonium salts exhibit orthorhombic or monoclinic crystal systems stabilized by ionic packing, hydrogen bonding (N-H···Cl⁻), and π-stacking interactions [7]. X-ray diffraction (XRD) studies of similar compounds reveal chloride anions positioned within 3.2–3.5 Å of the ammonium cation, facilitating lattice stability [7].
Structural modifications profoundly alter physicochemical properties:
The synthesis involves quaternization of rizatriptan’s dimethylamino group:
Menshutkin Reaction: Rizatriptan free base reacts with methyl iodide (CH₃I) in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) under reflux (60–80°C). The reaction proceeds via Sₙ2 nucleophilic substitution:
Rizatriptan + 3 CH₃I → Rizatriptan N,N,N-trimethylethanammonium iodide Subsequent anion exchange (e.g., AgCl, ion-exchange resin) yields the chloride salt [4] [7].
Reductive Alkylation: Condensation with formaldehyde (HCHO) followed by reduction with sodium borohydride (NaBH₄) in methanol. This method avoids halide byproducts but requires stringent pH control [7].
Eschweiler-Clarke Modification: Heating rizatriptan with formaldehyde and formic acid. Formic acid acts as a reductant, converting the tertiary amine directly to quaternary ammonium without alkyl halides [7].
Key parameters for maximizing yield and purity:
Table 2: Optimization Parameters for Quaternization
Parameter | Optimal Condition | Effect on Reaction |
---|---|---|
Solvent | Anhydrous acetonitrile | Enhances nucleophilicity, minimizes hydrolysis |
Methylating Agent | Methyl iodide (3.5 equiv.) | Completes conversion in 4–6 h |
Temperature | 65–70°C | Balances rate vs. degradation |
Catalyst | None (base catalysts induce deprotonation/polymerization) | Avoids side reactions |
Workup | Precipitation from ethyl acetate/diethyl ether | Removes excess CH₃I |
Post-synthesis purification employs recrystallization from ethanol/water (4:1 v/v) or chromatography on silica gel with chloroform-methanol-ammonia (7:3:0.1) eluents. Yields typically reach 70–85% under optimized conditions [4] [6].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4